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molecular formula C8H9BrN2O3S B8406957 Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate

Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate

Cat. No. B8406957
M. Wt: 293.14 g/mol
InChI Key: FQZKLXQWMMSNKH-UHFFFAOYSA-N
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Patent
US07037929B1

Procedure details

Ethyl malonyl chloride (0.88 ml; 6.99 mmol) was added to a mixture of 2-amino-5-bromothiazole hydrobromide (1.30 g; 5.00 mmol) and Et3N (2.08 ml; 14.94 mmol) in THF (6 ml) at 0–5° C. The mixture was stirred at room temperature overnight, then the reaction was quenched with potassium sarcosinate (0.25 g; 2.00 mmol) and water (12 ml). The product was isolated by filtration as a white solid (0.75 g, 51%): m.p. 165–166° C.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.08 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
potassium sarcosinate
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Yield
51%

Identifiers

REACTION_CXSMILES
C([CH:3]([C:7](Cl)=[O:8])[C:4](Cl)=[O:5])C.Br.[NH2:11][C:12]1[S:13][C:14]([Br:17])=[CH:15][N:16]=1.CCN([CH2:23][CH3:24])CC.N(CC([O-])=[O:29])C.[K+]>C1COCC1.O>[Br:17][C:14]1[S:13][C:12]([NH:11][C:7](=[O:8])[CH2:3][C:4]([O:5][CH2:23][CH3:24])=[O:29])=[N:16][CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Name
Quantity
1.3 g
Type
reactant
Smiles
Br.NC=1SC(=CN1)Br
Name
Quantity
2.08 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
potassium sarcosinate
Quantity
0.25 g
Type
reactant
Smiles
N(C)CC(=O)[O-].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CN=C(S1)NC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 127.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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